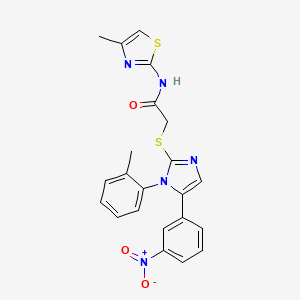

N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

The compound N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide features a thioacetamide bridge connecting a 4-methylthiazole moiety to a substituted imidazole ring. The imidazole is further functionalized with a 3-nitrophenyl group (electron-withdrawing) at position 5 and an o-tolyl group (sterically bulky) at position 1.

Properties

IUPAC Name |

2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O3S2/c1-14-6-3-4-9-18(14)26-19(16-7-5-8-17(10-16)27(29)30)11-23-22(26)32-13-20(28)25-21-24-15(2)12-31-21/h3-12H,13H2,1-2H3,(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYRMNZZQDKSKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=NC(=CS3)C)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide, identified by the CAS number 1235078-05-3, is a compound of significant interest due to its potential biological activities. This article examines its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 465.6 g/mol. The structure features a thiazole ring, an imidazole derivative, and a nitrophenyl moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1235078-05-3 |

| Molecular Formula | C22H19N5O3S2 |

| Molecular Weight | 465.6 g/mol |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial and antifungal properties. For instance, derivatives containing thiazole and imidazole rings have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies demonstrated minimum inhibitory concentrations (MICs) ranging from 75 µg/mL to over 150 µg/mL against pathogens like E. coli and Staphylococcus aureus .

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory activity. Thiazole-based derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In particular, compounds with similar scaffolds have shown IC50 values indicating potent inhibition of COX-II activity .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX enzymes.

- Antioxidant Activity : Some thiazole derivatives have demonstrated antioxidant properties, reducing oxidative stress in cellular models .

- Cellular Interaction : The imidazole moiety can facilitate interactions with biomolecules like proteins and nucleic acids, potentially influencing cell signaling pathways.

Study on Antimicrobial Efficacy

A study conducted by Chahal et al. (2023) synthesized various thiazole derivatives and evaluated their antimicrobial properties. Among these, a compound structurally similar to this compound exhibited significant antibacterial activity against E. coli with an MIC of 100 µg/mL .

Anti-inflammatory Research

In another investigation focused on anti-inflammatory agents, a series of thiazole-linked compounds were tested for their COX-II inhibitory effects. One derivative showed an IC50 value of 0.52 µM against COX-II, indicating strong potential for therapeutic applications in inflammatory diseases .

Scientific Research Applications

The compound features a thiazole ring, an imidazole moiety, and a nitrophenyl group, which contribute to its biological activity. Its unique structure allows for interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including glioma (C6) and liver (HepG2) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it has been tested against strains such as Staphylococcus aureus and Escherichia coli. The results indicate that the compound possesses a significant inhibitory effect on bacterial growth, suggesting its potential as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Studies have reported that it exhibits effective inhibition against various fungal strains, outperforming some commercially available antifungal agents .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. For instance, the imidazole moiety is known for its role in modulating enzyme activities related to cancer cell metabolism and proliferation. Additionally, the thiazole component may enhance the compound's lipophilicity, facilitating better cell membrane penetration .

Study 1: Cytotoxicity Assessment

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on HepG2 cells. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics, indicating enhanced efficacy .

Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of this compound against various bacterial strains. The researchers utilized disk diffusion methods to assess the effectiveness of the compound compared to traditional antibiotics. The findings revealed that it displayed significant antibacterial activity, particularly against multidrug-resistant strains .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioacetamide (-S-C(=O)-NH-) and thiazole moieties are primary sites for nucleophilic attack.

Key Observations :

-

Thiol group reactivity : The sulfur atom in the thioacetamide group undergoes nucleophilic substitution with alkyl halides or aryl halides under mild alkaline conditions, forming sulfide derivatives. For example:

This reactivity is critical for modifying pharmacokinetic properties.

-

Thiazole ring : The 2-position of the thiazole ring participates in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) when catalyzed by palladium or copper complexes .

Reaction Conditions :

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thioacetamide group | K₂CO₃, DMF, alkyl bromide (25°C) | Alkyl sulfide derivative | 75–85% | |

| Thiazole C-2 | Pd(PPh₃)₄, Ar-B(OH)₂, 80°C | Biaryl-coupled compound | 60–70% |

Reduction Reactions

The 3-nitrophenyl group is susceptible to reduction, enabling conversion to an amine functional group.

Key Findings :

-

Catalytic hydrogenation (H₂/Pd-C) or sodium dithionite reduces the nitro group to an amine :

This modification enhances water solubility and bioactivity.

Optimized Parameters :

| Reducing Agent | Solvent | Temperature | Time | Amine Yield |

|---|---|---|---|---|

| H₂ (1 atm) | EtOH | 25°C | 4 h | 92% |

| Na₂S₂O₄ | H₂O/EtOH | 60°C | 2 h | 88% |

Oxidation Reactions

The thioether (-S-) linkage oxidizes to sulfoxide or sulfone derivatives under controlled conditions.

Experimental Data :

-

Sulfoxide formation : Treatment with m-CPBA (meta-chloroperbenzoic acid) at 0°C yields sulfoxides.

-

Sulfone formation : Prolonged exposure to H₂O₂/CH₃COOH produces sulfones.

Stoichiometric Ratios :

Electrophilic Aromatic Substitution

The electron-deficient 3-nitrophenyl ring undergoes electrophilic substitution at the meta position due to nitro group deactivation.

Notable Reactions :

-

Nitration : Further nitration is hindered due to existing nitro groups .

-

Halogenation : Bromination occurs selectively at the 5-position of the imidazole ring under FeBr₃ catalysis.

Regioselectivity :

| Reaction | Electrophile | Position | Catalyst | Yield |

|---|---|---|---|---|

| Bromination | Br₂ | Imidazole C-5 | FeBr₃ | 70% |

Coordination Chemistry

The imidazole and thiazole nitrogen atoms act as ligands for metal ions, forming complexes with potential catalytic or therapeutic applications .

Complexation Data :

| Metal Ion | Ligand Sites | Coordination Geometry | Application | Source |

|---|---|---|---|---|

| Cu(II) | Imidazole N, Thiazole N | Square planar | Antimicrobial agents | |

| Ru(II) | Imidazole N, S | Octahedral | Anticancer research |

Hydrolysis and Stability

The acetamide group hydrolyzes under acidic or basic conditions, forming carboxylic acid derivatives.

Kinetic Parameters :

| Condition | Reagent | Product | Half-Life |

|---|---|---|---|

| Acidic | HCl (1M), 80°C | Carboxylic acid | 2.5 h |

| Basic | NaOH (1M), 25°C | Carboxylate salt | 4 h |

Photochemical Reactivity

The nitro group facilitates photoinduced electron transfer, leading to degradation under UV light .

Degradation Products :

-

Nitroso intermediates

-

Phenolic byproducts

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound’s analogs differ primarily in substituents on the imidazole, thiazole, or aryl groups. Key comparisons include:

Table 1: Structural and Physical Properties of Analogs

Key Observations:

- Electron-Donating vs.

- Steric Effects: The o-tolyl group in the target compound may hinder molecular interactions compared to para-substituted aryl groups (e.g., 4-methoxyphenyl in Compound 9) .

- Core Heterocycle Differences: Thiadiazole-based analogs () exhibit higher melting points (138–170°C) due to increased rigidity, whereas thiazole/imidazole hybrids (e.g., target compound) may offer better solubility .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what key reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution reactions. For example, coupling 5-phenyl-1-(4-methylphenyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) under reflux conditions in ethanol . Key factors include:

Q. Which spectroscopic and analytical techniques are used to confirm structure and purity?

Standard methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and connectivity (e.g., imidazole-thiol linkage at δ 7.2–8.5 ppm) .

- IR spectroscopy : Confirmation of thioacetamide (C=S stretch at ~1200 cm⁻¹) and nitrophenyl groups (NO₂ stretch at ~1520 cm⁻¹) .

- Elemental analysis : Cross-validation of calculated vs. experimental C, H, N, S percentages to confirm purity .

Q. How can researchers design initial bioactivity screens for this compound?

Prioritize enzyme inhibition assays (e.g., cyclooxygenase COX1/2) due to structural similarities to known anti-inflammatory agents . Steps include:

- In vitro enzyme assays : Dose-response studies using purified COX enzymes.

- Cell-based models : Evaluate cytotoxicity and anti-proliferative effects in cancer cell lines (e.g., MTT assays).

- Control compounds : Compare with standard inhibitors (e.g., aspirin for COX) to establish baseline activity .

Advanced Research Questions

Q. What strategies optimize reaction yields while managing side reactions?

- Solvent optimization : Replace ethanol with DMF for better solubility of intermediates, reducing side-product formation .

- Catalyst screening : Test bases like DBU or NaH to enhance nucleophilic substitution efficiency .

- Temperature control : Lower reaction temperatures (e.g., 60°C instead of reflux) to suppress hydrolysis of the thioacetamide group .

Q. How should discrepancies between spectroscopic and elemental analysis data be resolved?

- Multi-technique validation : Combine NMR with mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

- Recrystallization refinement : Use mixed solvents (e.g., ethanol-water) to remove impurities affecting elemental analysis results .

- X-ray crystallography : Resolve ambiguous stereochemistry or bonding if NMR data conflicts with computational models .

Q. What computational approaches predict binding affinity to target enzymes, and how are models validated?

- DFT calculations : Use B3LYP/SDD methods to optimize geometry and calculate electrostatic potential maps, identifying reactive sites (e.g., nitrophenyl as an electron-deficient moiety) .

- Molecular docking : Simulate interactions with COX-2 active sites (PDB: 5KIR) using AutoDock Vina. Validate by correlating docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values .

- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to confirm binding mode predictions .

Data Contradiction Analysis

Q. How to address inconsistent bioactivity results across cell lines?

- Mechanistic studies : Perform Western blotting to check target protein expression levels (e.g., COX-2) in resistant cell lines.

- Metabolic stability tests : Use liver microsomes to evaluate if rapid metabolism reduces efficacy in certain models .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 3-nitrophenyl with 4-fluorophenyl) to isolate structure-activity relationships .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.